molecular formula C10H6O8.4H3N<br>C10H18N4O8 B12685194 Tetraammonium benzene-1,2,4,5-tetracarboxylate CAS No. 85650-68-6

Tetraammonium benzene-1,2,4,5-tetracarboxylate

Cat. No.: B12685194
CAS No.: 85650-68-6
M. Wt: 322.27 g/mol
InChI Key: FCRPMISQNGXHQA-UHFFFAOYSA-N
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Description

Tetraammonium benzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C10H2O8.4H4N. It is a salt formed by the combination of benzene-1,2,4,5-tetracarboxylic acid and ammonium ions. This compound is known for its unique structure, which includes four carboxylate groups attached to a benzene ring, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraammonium benzene-1,2,4,5-tetracarboxylate can be synthesized through the reaction of benzene-1,2,4,5-tetracarboxylic acid with ammonium hydroxide. The reaction typically involves dissolving benzene-1,2,4,5-tetracarboxylic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tetraammonium benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetraammonium benzene-1,2,4,5-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraammonium benzene-1,2,4,5-tetracarboxylate involves its ability to form stable complexes with metal ions. The carboxylate groups act as ligands, coordinating with metal ions to form coordination polymers. These complexes can exhibit unique properties, such as enhanced stability, catalytic activity, and selective binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Sodium benzene-1,2,4,5-tetracarboxylate: Similar in structure but with sodium ions instead of ammonium ions.

    Tetramethyl benzene-1,2,4,5-tetracarboxylate: Contains methyl ester groups instead of ammonium ions.

    Benzene-1,2,4,5-tetracarboxylic acid: The parent acid form of the compound.

Uniqueness

Tetraammonium benzene-1,2,4,5-tetracarboxylate is unique due to its ammonium ions, which can enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in the synthesis of coordination polymers and other advanced materials .

Properties

CAS No.

85650-68-6

Molecular Formula

C10H6O8.4H3N
C10H18N4O8

Molecular Weight

322.27 g/mol

IUPAC Name

tetraazanium;benzene-1,2,4,5-tetracarboxylate

InChI

InChI=1S/C10H6O8.4H3N/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1H3

InChI Key

FCRPMISQNGXHQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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